2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a thiophene-2-sulfonyl group at the 5-position of the pyrimidine ring and a 3-chloro-4-methoxyphenyl substituent on the acetamide nitrogen. The pyrimidine core is substituted with a sulfanyl group at position 2, which links to the acetamide moiety. The 3-chloro-4-methoxyphenyl group introduces both hydrophobic and polar characteristics, likely influencing receptor binding and metabolic stability .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S3/c1-26-12-5-4-10(7-11(12)18)21-14(23)9-28-17-20-8-13(16(19)22-17)29(24,25)15-3-2-6-27-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZPWQWBENDKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Acetamides with Heterocyclic Sulfonyl Groups
Compounds sharing the pyrimidine-sulfonyl-acetamide scaffold exhibit variations in aryl/heteroaryl substituents, which critically modulate bioactivity:
The thiophene-sulfonyl group may offer stronger electron-withdrawing effects than pyridine-based analogs (e.g., ), influencing enzyme inhibition profiles.
Triazole-Pyridine/Pyrimidine Hybrids
Triazole-containing analogs demonstrate significant anti-inflammatory and antimicrobial activities, providing a benchmark for comparison:
Analysis : The target compound’s pyrimidine-thiophene-sulfonyl core may exhibit distinct binding modes compared to triazole-pyridine hybrids. The 3-chloro-4-methoxyphenyl group could mimic the hydrophobic interactions of AS112’s 3-chlorophenyl while introducing methoxy-driven hydrogen bonding. Computational docking () suggests such substituents stabilize enzyme-inhibitor complexes via hydrophobic and polar interactions.
Substituent-Driven Activity Trends
- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., -Cl, -F, -SO₂) at the aryl ring show enhanced antimicrobial and anti-inflammatory activities. For example, derivatives with 3-chlorophenyl (AS112) or 4-fluorophenyl () substituents outperform unsubstituted analogs .
- Methoxy Groups: The 4-methoxy group in the target compound may improve solubility and metabolic stability compared to purely halogenated analogs (e.g., ). Methoxy groups are known to reduce cytochrome P450-mediated oxidation .
- Thiophene vs.
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